molecular formula C10H14FNS B3374763 4-(Tert-butylsulfanyl)-3-fluoroaniline CAS No. 1039335-62-0

4-(Tert-butylsulfanyl)-3-fluoroaniline

Cat. No.: B3374763
CAS No.: 1039335-62-0
M. Wt: 199.29 g/mol
InChI Key: LGRLBZUSPANJLX-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)-3-fluoroaniline is an organic compound that features a tert-butylsulfanyl group and a fluoro substituent on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)-3-fluoroaniline typically involves the introduction of the tert-butylsulfanyl group and the fluoro substituent onto the aniline ring. One common method involves the reaction of 4-chloro-3-fluoroaniline with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butylsulfanyl)-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butylsulfanyl)benzenecarbaldehyde
  • 3,4,5,6-tetra(tert-butylsulfanyl)phthalonitrile
  • tert-Butylsulfinamide

Uniqueness

4-(Tert-butylsulfanyl)-3-fluoroaniline is unique due to the presence of both the tert-butylsulfanyl and fluoro groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-tert-butylsulfanyl-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNS/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRLBZUSPANJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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